![molecular formula C16H20N4OS2 B2948838 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436236-21-3](/img/structure/B2948838.png)
2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The thiazole ring, a component of this compound, has been utilized in the development of new drugs with antimicrobial activity . This compound could potentially be explored for its efficacy against a range of bacterial and fungal pathogens.
Antitumor and Cytotoxic Activity
The thiazole moiety is also associated with antitumor and cytotoxic activities. Research has shown that certain thiazole derivatives can be effective against human tumor cell lines . The compound could be investigated for its potential effects on cancer cells, possibly leading to the development of new anticancer therapies.
Neuroprotective Applications
Thiazoles have been reported to exhibit neuroprotective effects. This compound could be studied for its potential role in protecting neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Effects
Compounds containing thiazole rings have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound could be researched for its potential use in treating inflammatory conditions and pain management .
Antiviral Properties
Thiazole derivatives have shown promise as antiviral agents. The compound could be explored for its potential application in the treatment or prevention of viral infections, including HIV .
Antihypertensive Effects
Some thiazole derivatives have been found to possess antihypertensive properties. This compound could be investigated for its potential use in managing high blood pressure .
Antischizophrenia Activity
Thiazole compounds have been associated with antischizophrenia activity. This compound could be researched for its potential application in the treatment of schizophrenia .
Antidiabetic Potential
Given the diverse biological activities of thiazole derivatives, this compound could also be explored for its potential antidiabetic effects, which could lead to new treatments for diabetes .
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-8-12(23-10(3)18-8)7-17-15(21)13-9(2)19-14(11-5-6-11)20-16(13)22-4/h11H,5-7H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVEENDKKMHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=C(N=C(N=C2SC)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-YL)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)
![2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2948758.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)
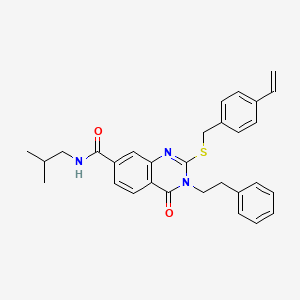
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)
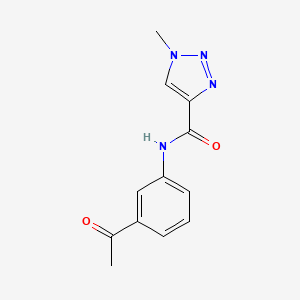

![(E)-3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2948770.png)
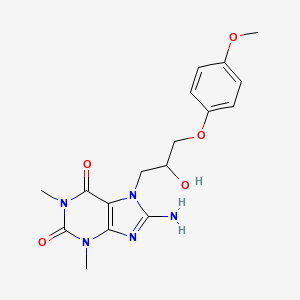
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
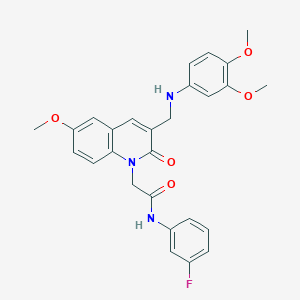
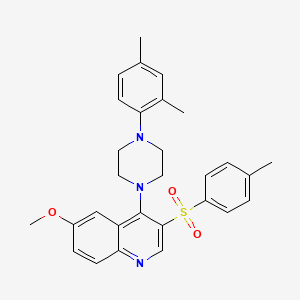
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)